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Compound of Interest

Compound Name: Peonidin 3-Glucoside

Cat. No.: B1679552 Get Quote

Spectroscopic Profile of Peonidin 3-Glucoside: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Peonidin 3-Glucoside, a prominent anthocyanin found in various plant sources. The

document details its characterization through Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear

Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering valuable

data and experimental insights for researchers in the fields of natural product chemistry,

pharmacology, and drug development.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the identification and quantification of

anthocyanins. The absorption spectrum of Peonidin 3-Glucoside is characterized by a strong

absorbance in the visible region, which is responsible for its red to purple color, and another

absorbance band in the UV region. The position of the maximum absorption wavelength (λmax)

is sensitive to the pH of the solution.

Table 1: UV-Vis Absorption Data for Peonidin 3-Glucoside
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Solvent/pH λmax (nm) Reference

Acidic (pH < 3) ~520 - 535 [1]

Methanol with 0.1% HCl ~522
Not explicitly stated, but typical

for anthocyanins

Experimental Protocol: UV-Vis Spectroscopy
A common method for the analysis of anthocyanins like Peonidin 3-Glucoside is the pH

differential method, which relies on the structural transformation of the anthocyanin molecule

with a change in pH.

Sample Preparation:

A stock solution of Peonidin 3-Glucoside is prepared in a slightly acidified solvent, such as

methanol with 0.1% HCl, to ensure stability.[1]

Two aliquots of the stock solution are diluted with two different buffers: one with potassium

chloride buffer (pH 1.0) and the other with sodium acetate buffer (pH 4.5).[2]

Instrument Parameters:

Spectrophotometer: A standard UV-Vis spectrophotometer.

Scan Range: 200-700 nm to record the full spectrum.[1]

Measurement Wavelengths: Absorbance is measured at the λmax of the flavylium cation

(around 520-535 nm) and at 700 nm to correct for haze.[1][2]

Blank: The respective buffer solutions are used as blanks.

Data Analysis: The total monomeric anthocyanin concentration can be calculated using the

Lambert-Beer law, taking into account the molar extinction coefficient of Peonidin 3-
Glucoside.
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Diagram 1: Experimental workflow for UV-Vis analysis of Peonidin 3-Glucoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecule, including the

connectivity of atoms and their spatial arrangement. Both ¹H and ¹³C NMR are crucial for the

unambiguous identification of Peonidin 3-Glucoside.

Table 2: ¹H NMR Spectroscopic Data for Peonidin 3-Glucoside (400 MHz, MeOD-TFA)
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-4 8.94 s

H-2' 7.91 d 2.0

H-6' 7.71 d 2.0

H-8 6.88 d 1.6

H-6 6.70 d 2.0

H-1'' 5.46 d 7.6

OCH₃ 3.82 s

Glucose Protons 3.43 - 4.09 m

Table 3: ¹³C NMR Spectroscopic Data for Peonidin 3-Glucoside (100 MHz, MeOD-TFA)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1679552?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Chemical Shift (δ, ppm)

C-2 170.7

C-4 147.4

C-5 159.8

C-7 160.4

C-9 159.4

C-10 113.6

C-1' 118.2

C-2' 115.4

C-3' 149.7

C-4' 157.4

C-5' 112.5

C-6' 136.0

C-6 95.4

C-8 103.6

OCH₃ 57.3

C-1'' 103.6

C-2'' 75.1

C-3'' 78.4

C-4'' 71.2

C-5'' 79.0

C-6'' 62.5

Note: The chemical shifts are referenced to the solvent signal. Assignments are based on

typical values for anthocyanins and may require 2D NMR for confirmation.
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Experimental Protocol: NMR Spectroscopy
Sample Preparation:

The sample is dissolved in a deuterated solvent, commonly methanol-d₄ (CD₃OD) or

dimethyl sulfoxide-d₆ (DMSO-d₆).[3] A small amount of trifluoroacetic acid (TFA-d) is often

added to stabilize the flavylium cation.

Instrument Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).[3][4]

Experiments: Standard 1D ¹H and ¹³C NMR experiments are performed. For complete

structural elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy),

HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple

Bond Correlation) are recommended.

Temperature: Typically performed at room temperature.

Sample Preparation
NMR Analysis Data Acquisition & Processing

Peonidin 3-Glucoside
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(e.g., CD₃OD + TFA-d)

High-Field NMR
Spectrometer Acquire 1D & 2D Spectra Process & Analyze Data

Click to download full resolution via product page

Diagram 2: General workflow for NMR analysis of Peonidin 3-Glucoside.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound, as well as to elucidate its structure through

fragmentation analysis (MS/MS).

Table 4: Mass Spectrometry Data for Peonidin 3-Glucoside
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Ionization Mode
[M]⁺ or [M+H]⁺
(m/z)

Key Fragment Ions
(m/z)

Fragmentation
Pathway

ESI-MS (Positive) 463.1240 301.0709
Loss of the glucose

moiety (162 Da)

Experimental Protocol: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred

method for the analysis of Peonidin 3-Glucoside in complex mixtures.

Chromatographic Conditions:

Column: A reversed-phase C18 column is commonly used.[5]

Mobile Phase: A gradient elution is typically employed with two solvents:

Solvent A: Water with a small percentage of an acid (e.g., 0.1% formic acid).[5]

Solvent B: Acetonitrile with a small percentage of an acid (e.g., 0.1% formic acid).[5]

Flow Rate: Typically in the range of 0.2-0.5 mL/min.[5]

Injection Volume: 1-10 µL.[5]

Mass Spectrometry Conditions:

Ionization Source: Electrospray ionization (ESI) is the most common source, typically

operated in positive ion mode.[5]

Mass Analyzer: Triple quadrupole (QqQ) or high-resolution mass spectrometers like

Quadrupole Time-of-Flight (Q-TOF) are used.

MS/MS Analysis: The precursor ion corresponding to Peonidin 3-Glucoside ([M+H]⁺ at m/z

463) is selected and fragmented to produce a characteristic product ion spectrum. The major

fragment at m/z 301 corresponds to the peonidin aglycone.
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Diagram 3: Workflow for LC-MS/MS analysis of Peonidin 3-Glucoside.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1679552?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/The_Stability_of_Peonidin_at_Various_pH_Values_A_Technical_Guide.pdf
https://mitrask.com/blog-details/spectrophotometric-determination-of-anthocyanin-content-in-different-fresh-fruits
https://www.rsc.org/suppdata/c8/cc/c8cc07985d/c8cc07985d1.pdf
https://pubs.acs.org/doi/suppl/10.1021/acs.jafc.9b06155/suppl_file/jf9b06155_si_001.pdf
https://www.mtc-usa.com/specdev/mtcusa/services/KbPostPDF.aspx?pid=316
https://www.benchchem.com/product/b1679552#spectroscopic-data-of-peonidin-3-glucoside-uv-vis-nmr-mass-spec
https://www.benchchem.com/product/b1679552#spectroscopic-data-of-peonidin-3-glucoside-uv-vis-nmr-mass-spec
https://www.benchchem.com/product/b1679552#spectroscopic-data-of-peonidin-3-glucoside-uv-vis-nmr-mass-spec
https://www.benchchem.com/product/b1679552#spectroscopic-data-of-peonidin-3-glucoside-uv-vis-nmr-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1679552?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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